Trametinib Impurity-I

Description

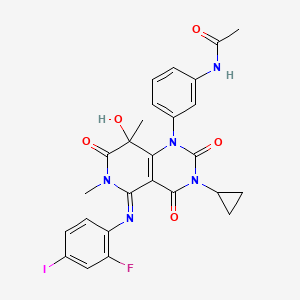

Structure

3D Structure

Properties

Molecular Formula |

C26H23FIN5O5 |

|---|---|

Molecular Weight |

631.4 g/mol |

IUPAC Name |

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodophenyl)imino-8-hydroxy-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide |

InChI |

InChI=1S/C26H23FIN5O5/c1-13(34)29-15-5-4-6-17(12-15)32-21-20(23(35)33(25(32)37)16-8-9-16)22(31(3)24(36)26(21,2)38)30-19-10-7-14(28)11-18(19)27/h4-7,10-12,16,38H,8-9H2,1-3H3,(H,29,34) |

InChI Key |

PZDRAVCDHCXECY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)N2C3=C(C(=NC4=C(C=C(C=C4)I)F)N(C(=O)C3(C)O)C)C(=O)N(C2=O)C5CC5 |

Origin of Product |

United States |

Categorization and Structural Characterization of Trametinib Impurity I

Definitional Framework for Trametinib (B1684009) Impurity-I as a Specific Related Substance

Trametinib Impurity-I is classified as a specific related substance to Trametinib, an active pharmaceutical ingredient (API). In pharmaceutical quality control, a related substance is a compound that is structurally similar to the API and may be present in the final drug product. These substances can originate from the manufacturing process, degradation of the API, or interactions with excipients. The presence and quantity of such impurities are rigorously monitored to ensure the safety, efficacy, and stability of the pharmaceutical product. biomedres.usrroij.com this compound is identified by its specific chemical structure and properties, distinguishing it from the parent drug and other potential impurities.

The precise chemical identity of this compound is N-(3-(3-cyclopropyl-5-((2-fluoro-4-iodophenyl)imino)-8-hydroxy-6,8-dimethyl-2,4,7-trioxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl)acetamide. tlcpharmaceuticalstandards.com Its molecular formula is C₂₆H₂₃FIN₅O₅, corresponding to a molecular weight of 631.40 g/mol . tlcpharmaceuticalstandards.comclearsynth.com The control of this and other impurities is a critical aspect of drug development and manufacturing, governed by guidelines from regulatory bodies like the International Council on Harmonisation (ICH). rroij.com

Table 1: Chemical Identification of this compound

| Identifier | Data | Source(s) |

|---|---|---|

| Chemical Name | N-(3-(3-cyclopropyl-5-((2-fluoro-4-iodophenyl)imino)-8-hydroxy-6,8-dimethyl-2,4,7-trioxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl)acetamide | tlcpharmaceuticalstandards.com |

| CAS Number | 1383430-03-2 | tlcpharmaceuticalstandards.comlgcstandards.com |

| Molecular Formula | C₂₆H₂₃FIN₅O₅ | tlcpharmaceuticalstandards.comclearsynth.com |

| Molecular Weight | 631.40 g/mol | tlcpharmaceuticalstandards.com |

Typology of Impurities Associated with Trametinib Production and Storage

Impurities in any given API, including Trametinib, are broadly categorized based on their origin. veeprho.com These categories primarily include process-related impurities that arise during synthesis and degradation products that form during storage or handling. veeprho.comresearchgate.net

Process-related impurities are substances that form during the manufacturing of the drug substance. researchgate.net They can include unreacted starting materials, intermediates from the synthetic route, and by-products from unintended side reactions. veeprho.com The synthesis of Trametinib involves multiple chemical transformations, creating opportunities for the formation of such impurities. scholarsresearchlibrary.com

During the laboratory optimization of Trametinib synthesis, several process-related impurities have been identified. researchgate.netscholarsresearchlibrary.comresearchgate.net For instance, if the starting material 2-fluoro-4-iodo aniline (B41778) contains 2-fluoroaniline (B146934) as a contaminant, it can lead to the formation of a des-iodo impurity. scholarsresearchlibrary.comresearchgate.net Another critical step, the nitro reduction using tin (II) chloride, has been observed to produce both the des-iodo impurity and a cyclic impurity, particularly with prolonged reaction times. scholarsresearchlibrary.comresearchgate.net The control of these impurities is essential for the quality of the final drug product. researchgate.net

Table 2: Examples of Process-Related Impurities in Trametinib Synthesis

| Impurity Name | Origin/Synthetic Step | Source(s) |

|---|---|---|

| Des-iodo Trametinib | Contaminated starting material (2-fluoroaniline); Nitro reduction step | scholarsresearchlibrary.comresearchgate.net |

| Cyclic Impurity | Nitro reduction step (prolonged reaction) | scholarsresearchlibrary.comresearchgate.net |

| Trione Acetamide Intermediate | Intermediate in synthesis | researchgate.net |

| Trione Intermediate | Intermediate in synthesis | researchgate.net |

Degradation products result from the chemical breakdown of the API over time due to exposure to environmental factors such as light, heat, moisture, or atmospheric oxygen. veeprho.comnih.gov Forced degradation studies, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, photolysis), are conducted to identify potential degradation products and establish the stability profile of the drug. researchgate.net

For Trametinib, forced degradation studies have identified specific degradation impurities. Under acidic and basic stress conditions, desacetyl Trametinib and a cyclopropanamide impurity have been identified as potential degradation products, respectively. researchgate.net This information is crucial for developing appropriate storage conditions and shelf-life for the drug product.

Table 3: Identified Degradation Products of Trametinib

| Degradation Product | Condition of Formation | Source(s) |

|---|---|---|

| Desacetyl Trametinib | Acidic degradation | researchgate.net |

| Cyclopropanamide Impurity | Basic degradation | researchgate.net |

| Hydrolysis Products | Exposure to moisture | veeprho.com |

| Oxidative Degradation Products | Exposure to air or light | veeprho.com |

Genotoxic impurities (GTIs) are a class of impurities that have the potential to damage DNA, leading to mutations and potentially causing cancer. europeanpharmaceuticalreview.comlabmanager.com Due to their significant risk even at trace levels, they are subject to stringent control limits, often much lower than those for non-genotoxic impurities. europeanpharmaceuticalreview.comveeprho.com The assessment and control of GTIs are guided by the ICH M7 guideline. veeprho.comgmp-compliance.org

The primary methodology for assessing the genotoxic potential of an impurity involves a two-tiered approach:

Computational Toxicology Assessment : The first step is an in silico analysis using Structure-Activity Relationship ((Q)SAR) methodologies. nihs.go.jp This involves using computer models to predict the impurity's potential for mutagenicity based on its chemical structure. Two complementary (Q)SAR methodologies, one expert rule-based and one statistical-based, are typically used to predict the outcome of a bacterial mutagenicity assay. nihs.go.jp An impurity that shows a structural alert for genotoxicity is termed a potential genotoxic impurity (PGI). veeprho.com

Bacterial Mutagenicity (Ames) Test : If a structural alert is identified through (Q)SAR, an Ames test is performed to confirm the mutagenic potential. nihs.go.jp The Ames test is a widely used in vitro method that uses several strains of bacteria to test for gene mutations. A negative result in a properly conducted Ames test can overrule the in silico concern, and the impurity can then be controlled according to standard ICH Q3A/B guidelines. nihs.go.jp A positive result confirms the genotoxic risk and necessitates further risk characterization and stricter control measures to limit patient exposure, often to a Threshold of Toxicological Concern (TTC). nihs.go.jpnih.gov

This systematic assessment ensures that the risks associated with potentially genotoxic impurities in the Trametinib profile are appropriately evaluated and managed. labmanager.com

Methodologies for Elucidating the Chemical Structure of this compound

The definitive identification and characterization of any pharmaceutical impurity, including this compound, requires the elucidation of its exact chemical structure. This is accomplished by isolating the impurity and analyzing it with a suite of advanced analytical techniques. rroij.comveeprho.com

Once an impurity is isolated, typically using preparative chromatographic methods like semi-preparative HPLC, its structure is determined using spectroscopic techniques. veeprho.comnih.gov These methods provide detailed information about the molecule's atomic composition, connectivity, and spatial arrangement.

Mass Spectrometry (MS) : Often coupled with liquid chromatography (LC-MS), mass spectrometry is a highly sensitive technique that provides the molecular weight of the impurity and information about its fragmentation patterns. nih.govsemanticscholar.org High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, which is a critical step in identifying an unknown compound. veeprho.comthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for elucidating the complete structure of an organic molecule. semanticscholar.orgveeprho.com

1D NMR (¹H and ¹³C) : Provides information about the types and number of hydrogen and carbon atoms in the molecule and their chemical environments. semanticscholar.org

2D NMR (COSY, HSQC, HMBC) : These experiments reveal the connectivity between atoms. For example, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) show correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton. veeprho.comveeprho.com

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups (e.g., C=O, N-H, O-H) present in the molecule by measuring the absorption of infrared radiation. rroij.comnih.gov

By combining the data from these techniques, chemists can piece together the precise structure of an impurity like this compound, confirming its identity and allowing for the development of targeted analytical methods for its control. veeprho.comyoutube.com

Table 4: Spectroscopic Techniques for Structural Elucidation

| Technique | Application in Impurity Profiling | Source(s) |

|---|---|---|

| LC-MS | Separation, detection, and providing molecular weight and fragmentation data for impurities. | nih.govijrti.org |

| HRMS | Provides highly accurate mass measurements to determine the elemental composition. | veeprho.com |

| ¹H and ¹³C NMR | Identifies the number and types of hydrogen and carbon atoms in the structure. | semanticscholar.org |

| 2D NMR (COSY, HSQC, HMBC) | Determines the connectivity between atoms to map the molecular structure. | veeprho.comveeprho.com |

| FT-IR | Identifies the functional groups present in the impurity molecule. | rroij.comnih.gov |

Spectrometric Approaches for Fragmentation Pattern Analysis (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for the separation, detection, and structural analysis of impurities in pharmaceuticals. researchgate.net This technique combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. In the context of Trametinib, LC-MS is utilized to analyze process-related impurities and degradation products that may arise during synthesis or storage. dntb.gov.ua

The process involves introducing a sample into the LC system, where individual components are separated based on their physicochemical properties as they interact with the stationary and mobile phases. The separated components then enter the mass spectrometer, where they are ionized. Subsequent analysis of the mass-to-charge ratio (m/z) of the parent ion and its fragment ions, generated through techniques like tandem mass spectrometry (MS/MS), provides a fragmentation pattern. This pattern serves as a molecular fingerprint, offering valuable clues to the impurity's chemical structure. researchgate.net

The characterization of such impurities often involves high-resolution mass spectrometry (HRMS), which provides highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of the parent and fragment ions, significantly narrowing down the possibilities for the impurity's structure.

Detailed Research Findings:

Research into Trametinib impurities has led to the identification of several related compounds, including a des-iodo impurity and a cyclic impurity. scholarsresearchlibrary.com The structures of these were proposed based on their mass spectral data. For the cyclic impurity, a mass-to-charge ratio (m/z) of 488, corresponding to the [M-1] ion, was reported. scholarsresearchlibrary.com This information is crucial for deducing the molecular weight of the impurity.

The general workflow for the structural elucidation of an unknown impurity like one potentially designated "Impurity-I" using LC-MS would involve:

Separation and Detection: Utilizing an appropriate LC method to separate the impurity from the main Trametinib peak and other components.

Parent Mass Determination: Obtaining the accurate mass of the molecular ion of the impurity using full scan mass spectrometry.

Fragmentation Analysis (MS/MS): Selecting the parent ion and subjecting it to collision-induced dissociation (CID) or other fragmentation techniques to generate a spectrum of product ions.

Data Interpretation: Analyzing the fragmentation pattern to identify characteristic neutral losses and fragment ions that can be pieced together to propose a chemical structure.

Confirmation: Synthesizing the proposed impurity standard and comparing its chromatographic and spectral data with the unknown impurity for confirmation.

While specific fragmentation data tables for a compound formally designated as "this compound" are not publicly documented, the table below illustrates the type of data that would be generated during an LC-MS analysis for a known Trametinib-related impurity.

| Parent Ion (m/z) | Proposed Elemental Composition | Key Fragment Ions (m/z) | Plausible Neutral Loss | Proposed Structural Moiety |

| 488 ([M-1]⁻) | C₂₄H₂₀FIN₄O₃ | Data not available in searched sources | Data not available in searched sources | Cyclic structure formed during synthesis |

This table is illustrative and based on the reported parent mass of a cyclic impurity of Trametinib. Detailed fragmentation data is not available in the reviewed literature.

The tentative assignment of impurity structures based on fragmentation patterns is a common and effective strategy in pharmaceutical analysis. scholarsresearchlibrary.com However, for unequivocal structure confirmation, synthesis and co-injection of the suspected impurity are typically required.

Mechanistic Pathways of Trametinib Impurity I Formation

Synthetic Process-Driven Origins of Trametinib (B1684009) Impurity-I

The synthesis of a complex molecule like Trametinib involves multiple chemical transformations. scholarsresearchlibrary.com During this process, several factors can contribute to the formation of impurities, including Trametinib Impurity-I. scholarsresearchlibrary.comsmolecule.com

Role of Incomplete Reactions and Unintended Side Reactions

Incomplete reactions during the synthesis of Trametinib can lead to the presence of unreacted intermediates. veeprho.com These intermediates can then participate in unintended side reactions, generating impurities. For instance, research has shown that a prolonged reaction time during the reduction of the nitrophenyl pyridopyrimidine ring, a key intermediate in Trametinib synthesis, can lead to the formation of a cyclic impurity. scholarsresearchlibrary.com This impurity, when carried over to the subsequent acetylation step, results in the formation of a Trametinib-related impurity. scholarsresearchlibrary.com The degree of contamination from this side reaction can range from 0.5% to 1.0% and is difficult to remove from the final product. scholarsresearchlibrary.com

Unintended side reactions can also arise from the reactivity of the reagents used. For example, by-products from heterocyclic compound formation and sulfonamide reactions have been identified as potential sources of impurities in Trametinib synthesis. veeprho.com

Influence of Impurities in Key Starting Materials on Impurity-I Generation

The purity of key starting materials is paramount in controlling the impurity profile of the final API. Impurities present in these materials can be carried through the synthetic sequence or participate in side reactions to form new impurities. veeprho.comdaicelpharmastandards.com

Studies have identified that the presence of 2-fluoroaniline (B146934) as an impurity in the key starting material, 2-fluoro-4-iodoaniline, is a direct precursor to the formation of the des-iodo impurity of Trametinib. researchgate.netscholarscentral.com This occurs because the 2-fluoroaniline impurity reacts alongside the intended 2-fluoro-4-iodoaniline, leading to the formation of an analog of Trametinib lacking the iodine atom. Another possibility for the formation of the des-iodo impurity has been observed during the nitro reduction step using tin (II) chloride. researchgate.netscholarscentral.com

Table 1: Impact of Starting Material Impurities on Trametinib Impurity Profile

| Starting Material | Impurity in Starting Material | Resulting Trametinib Impurity |

| 2-fluoro-4-iodoaniline | 2-fluoroaniline | Des-iodo Trametinib |

This table illustrates how specific impurities in starting materials can lead to the formation of corresponding impurities in the final Trametinib product.

Impact of Reaction Conditions and Process Deviations on Impurity-I Profile

Deviations from optimized reaction conditions can significantly impact the impurity profile of Trametinib. veeprho.comdaicelpharmastandards.com Factors such as reaction time, temperature, and the choice of reagents and solvents can all influence the formation of this compound.

For example, a prolonged reaction time in the tin (II) chloride dihydrate reduction of the nitrophenyl pyridopyrimidine ring intermediate is known to generate a cyclic impurity. scholarsresearchlibrary.com The use of certain solvents can also lead to the formation of impurities. For instance, residual solvents like DMSO or ethyl acetate (B1210297) can be present as impurities in the final product. veeprho.com Furthermore, the catalysts used in organic synthesis, such as palladium, copper, or tin, can result in trace metal elemental impurities. veeprho.com

Degradation-Induced Formation of this compound

Trametinib, like many pharmaceutical compounds, can degrade under various stress conditions, leading to the formation of impurities. smolecule.comallmultidisciplinaryjournal.com Understanding these degradation pathways is essential for establishing appropriate storage conditions and shelf-life for the drug product.

Hydrolytic Degradation Pathways

Hydrolysis, the reaction with water, is a common degradation pathway for many drugs. smolecule.com Trametinib can undergo hydrolysis, particularly in the presence of moisture, leading to the formation of degradation products. veeprho.com Forced degradation studies have shown that Trametinib is susceptible to degradation under both acidic and basic conditions. allmultidisciplinaryjournal.comnih.gov Specifically, desacetyl trametinib and a cyclopropanamide impurity have been identified as potential degradation products under acidic and basic conditions, respectively. nih.govresearchgate.netresearchgate.net

Oxidative Degradation Mechanisms

Oxidation, often initiated by exposure to air or light, is another significant degradation pathway for Trametinib. smolecule.comveeprho.com The drug substance has been shown to be sensitive to oxidative stress. allmultidisciplinaryjournal.com When exposed to hydrogen peroxide, a common oxidizing agent used in forced degradation studies, Trametinib degrades to form several products. allmultidisciplinaryjournal.com This indicates that the molecular structure of Trametinib contains moieties susceptible to oxidation.

Table 2: Summary of Trametinib Degradation Pathways and Resulting Impurities

| Degradation Pathway | Stress Condition | Identified Degradation Products |

| Hydrolysis | Acidic Conditions | Desacetyl trametinib |

| Hydrolysis | Basic Conditions | Cyclopropanamide impurity |

| Oxidation | Exposure to Hydrogen Peroxide | Multiple degradation products |

This table summarizes the known degradation pathways of Trametinib and the corresponding impurities that are formed under different stress conditions.

Thermal Stress-Induced Degradation

Thermal stress is a common factor in the degradation of pharmaceutical compounds. Exposure to elevated temperatures during manufacturing, transport, or storage can provide the necessary energy to initiate chemical reactions that alter the structure of the API. researchgate.net In the case of Trametinib, forced degradation studies have been conducted to understand its stability under various stress conditions, including heat.

One study investigated the stability of Trametinib under dry heat conditions by exposing the drug substance to a temperature of 60°C for six hours. allmultidisciplinaryjournal.com Another report on the development of a stability-indicating HPLC method also subjected Trametinib to thermal degradation, although specific outcomes regarding Impurity-I were not detailed. ejpmr.com A recent comprehensive forced degradation study published in 2024 explored the stability of Trametinib under thermal, photolytic, acid, base, and oxidative stress. nih.gov While this study successfully separated Trametinib from six related substances, the primary degradation impurities identified under acid and base conditions were desacetyl trametinib and cyclopropanamide impurity, respectively. nih.gov

The formation of this compound, which is characterized by the addition of a hydroxyl group and the presence of an imino function, suggests that thermal stress may induce oxidative degradation, particularly if an oxygen source is present. The addition of a hydroxyl group at the C-8 position of the pyridopyrimidine core is a key structural change. While in-vitro metabolic studies show that Trametinib can undergo mono-oxygenation and hydroxylation, the direct formation of Impurity-I via thermal stress as a non-metabolic pathway requires specific investigation. drugbank.com

The conditions under which thermal stress is applied are critical, as different studies have reported varying degrees of degradation. For instance, one study concluded that Trametinib was not susceptible to degradation under its specific thermal and dry heat conditions, highlighting the complexity of predicting degradation pathways without precise experimental parameters. ejpmr.com

| Stress Condition | Parameters | Observed Degradation Products Noted in Study | Reference |

|---|---|---|---|

| Thermal (Dry Heat) | 60°C for 6 hours | Data on specific impurities not provided; method developed to separate degradants. | allmultidisciplinaryjournal.com |

| Acid Hydrolysis | 2N HCl, reflux at 60°C for 30 min | 16.86% degradation observed. | allmultidisciplinaryjournal.com |

| Base Hydrolysis | 2N NaOH, reflux at 60°C for 30 min | 6.97% degradation observed; Cyclopropanamide impurity identified as a potential degradant. | allmultidisciplinaryjournal.comnih.gov |

| Acid Degradation | Not specified | Desacetyl trametinib identified as a potential degradant. | nih.gov |

| Oxidative | 20% H₂O₂ at 60°C for 30 min | 15.95% degradation observed. | allmultidisciplinaryjournal.com |

Isomerization Phenomena Leading to Impurity-I

Isomerization, the process by which a molecule is transformed into an isomer with a different arrangement of atoms, represents another potential pathway for the formation of impurities. drugbank.com For this compound, two significant structural changes from the parent Trametinib molecule are observed: the presence of an imino (=N-) group instead of an amino (-NH-) group and the addition of a hydroxyl (-OH) group.

The transformation of the (2-fluoro-4-iodophenyl)amino moiety of Trametinib to the (2-fluoro-4-iodophenyl)imino group found in Impurity-I is a form of isomerization, specifically keto-enol-like tautomerism. The pyridopyrimidine core of Trametinib contains amide and amine functionalities that can undergo tautomeric shifts. This process involves the migration of a proton and the shifting of double bonds. The conversion from the amine to the imine form changes the electronic and conformational properties of the molecule.

Chemical Synthesis and Preparation of Trametinib Impurity I for Reference Standards

Design and Execution of Targeted Synthetic Routes for Trametinib (B1684009) Impurity-I

The synthesis of Trametinib Impurity-I is not explicitly detailed as a primary objective in most literature, which typically focuses on the synthesis of the active pharmaceutical ingredient (API), Trametinib. scholarsresearchlibrary.com However, understanding the formation of impurities provides insight into their synthesis. Impurities in Trametinib can originate from starting materials or be formed during various chemical transformations in the synthetic pathway. scholarsresearchlibrary.comscholarscentral.com

For instance, the synthesis of Trametinib often starts from 3-acetamidoaniline and involves a series of reactions including condensation, chlorination, aminolysis, cyclization, and rearrangement. A key intermediate is 2-fluoro-4-iodoaniline. scholarsresearchlibrary.comscholarscentral.com If this starting material contains 2-fluoroaniline (B146934) as an impurity, it can lead to the formation of the corresponding des-iodo impurity. scholarsresearchlibrary.comscholarscentral.comresearchgate.net

Another potential source of impurities is the nitro reduction step, where the use of stannous chloride (tin(II) chloride) can sometimes lead to the formation of a cyclic impurity, especially with prolonged reaction times. scholarsresearchlibrary.comscholarscentral.com

While specific, targeted synthetic routes for this compound are not widely published, its identity as N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodophenyl)imino-8-hydroxy-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide suggests that its synthesis would involve modifications of the main Trametinib synthesis pathway. smolecule.com The formation of such impurities can be attributed to incomplete reactions, side reactions, or the degradation of Trametinib itself. smolecule.com The intentional synthesis of Impurity-I for use as a reference standard would require a carefully designed route that likely mimics the conditions under which it is formed as an unintended byproduct.

| Reactant/Step | Potential Impurity Formation | Reference |

| 2-fluoro-4-iodo aniline (B41778) (starting material) | Contains 2-fluoroaniline, leading to des-iodo impurity. | scholarsresearchlibrary.comscholarscentral.comresearchgate.net |

| Nitro reduction with SnCl2 | Prolonged reaction time can lead to a cyclic impurity. | scholarsresearchlibrary.comscholarscentral.com |

| Main Synthesis Pathway | Incomplete reactions or side reactions. | smolecule.com |

| Trametinib Degradation | Formation of breakdown products. | smolecule.com |

Isolation and Purification Methodologies for Impurity-I from Crude Mixtures

The isolation and purification of this compound from crude reaction mixtures are essential for obtaining a pure reference standard. Given that impurities are often present in small quantities, their separation from the main API and other byproducts can be challenging. scholarsresearchlibrary.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for both the detection and purification of pharmaceutical impurities. smolecule.comnih.gov For Trametinib and its impurities, reversed-phase HPLC (RP-HPLC) methods have been developed and validated. allmultidisciplinaryjournal.com These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as a phosphate (B84403) buffer). allmultidisciplinaryjournal.com The separation is achieved by adjusting the mobile phase composition and pH to effectively resolve the API from its impurities. allmultidisciplinaryjournal.com

Preparative HPLC is the standard method for isolating quantities of impurities sufficient for characterization and use as reference standards. scholarsresearchlibrary.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. After separation, the fraction containing the purified impurity is collected.

Other chromatographic techniques and crystallization could also be employed for purification, depending on the physicochemical properties of the impurity and the composition of the crude mixture.

| Technique | Description | Reference |

| Analytical HPLC | Used to identify and quantify impurities in the drug substance. | smolecule.com |

| Preparative HPLC | Used to isolate and purify larger quantities of the impurity for use as a reference standard. | scholarsresearchlibrary.com |

| RP-HPLC | A common HPLC mode using a non-polar stationary phase (like C18) and a polar mobile phase. | allmultidisciplinaryjournal.com |

Development and Characterization of Certified Reference Materials for Impurity-I

Once this compound is synthesized and purified, it must be thoroughly characterized to establish it as a Certified Reference Material (CRM). synzeal.comaxios-research.com CRMs are essential for various aspects of pharmaceutical quality control, including analytical method development and validation, quality control (QC) testing, and stability studies. synzeal.comaxios-research.comaquigenbio.comveeprho.com

The characterization process involves a battery of analytical techniques to confirm the structure and purity of the compound. A comprehensive Certificate of Analysis (COA) is provided with the reference standard, which includes detailed data from these analyses. synzeal.comdaicelpharmastandards.com

Key Characterization Techniques for CRMs:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed information about the molecular structure of the impurity.

Mass Spectrometry (MS): Determines the molecular weight and provides information on the molecular formula and fragmentation pattern, which aids in structure elucidation.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the reference standard.

Elemental Analysis: Determines the elemental composition of the compound.

The development of a CRM for this compound ensures that analytical laboratories have a reliable standard for accurately identifying and quantifying this impurity in Trametinib drug substances and products, thereby ensuring compliance with regulatory requirements. smolecule.comaquigenbio.comveeprho.com These reference standards are crucial for Abbreviated New Drug Applications (ANDA) and for monitoring the quality of the commercial product. synzeal.comaquigenbio.com

| Parameter | Value | Reference |

| Chemical Name | N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodophenyl)imino-8-hydroxy-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide | smolecule.com |

| Molecular Formula | C26H23FIN5O5 | smolecule.com |

| Molecular Weight | 631.4 g/mol | smolecule.com |

| CAS Number | 3018911-27-5 | aquigenbio.comsynzeal.com |

Advanced Analytical Methodologies for the Detection and Quantification of Trametinib Impurity I

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical compounds and their impurities. iajps.com Its application in the context of Trametinib (B1684009) Impurity-I involves the development of highly specific and validated methods to ensure accurate quantification and control.

Development of Stability-Indicating HPLC Methods for Trametinib Impurity-I

Stability-indicating methods are crucial for demonstrating that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, including impurities like Impurity-I. ejpmr.com The development of such a method for trametinib and its impurities involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and heat to induce degradation. ejpmr.comnih.gov

One such reported stability-indicating Reverse Phase (RP)-HPLC method successfully separated trametinib acetic acid from six of its related substances. nih.gov Although not explicitly named "Impurity-I," this study highlights the capability of HPLC to resolve multiple impurities. The method utilized a YMC-Triart C18 column (150 × 4.6 mm, 3 µm) with a gradient elution program. nih.govresearchgate.net The mobile phase consisted of a buffer (0.15% orthophosphoric acid in water) and acetonitrile (B52724) in varying ratios. nih.govresearchgate.net This approach ensures that any degradation products or process impurities, including those structurally similar to Impurity-I, are effectively separated from the main trametinib peak and from each other, allowing for their accurate quantification. nih.govresearchgate.net

Optimization of Chromatographic Parameters for Resolution and Sensitivity

The optimization of chromatographic parameters is essential to achieve the desired resolution between trametinib, Impurity-I, and other potential impurities, as well as to ensure high sensitivity for detecting impurities at very low levels. Key parameters that are systematically optimized include:

Column: The choice of the stationary phase is critical. C18 columns are commonly used for the separation of trametinib and its impurities due to their hydrophobic nature. nih.govejpmr.comcrsubscription.com Specific examples include YMC-Triart C18 and Symmetry C18 ODS columns. nih.govijpar.com

Mobile Phase: The composition of the mobile phase, including the type and pH of the buffer and the organic modifier (typically acetonitrile or methanol), is adjusted to achieve optimal separation. nih.govejpmr.comijpir.com For instance, a mobile phase of acetonitrile and a phosphate (B84403) buffer (pH 3.2) has been used. ejpmr.com Another method employed a gradient of 0.1% formic acid in water and acetonitrile. core.ac.uk

Flow Rate: The flow rate of the mobile phase affects the analysis time and resolution. A typical flow rate is around 1.0 ml/min. crsubscription.comijpar.comzenodo.org

Column Temperature: Maintaining a consistent column temperature, for example at 30°C or 55°C, helps to ensure reproducible retention times and peak shapes. nih.govcrsubscription.com

Detection Wavelength: The UV detection wavelength is selected based on the maximum absorbance of trametinib and its impurities to ensure the highest sensitivity. Wavelengths around 245-248 nm are commonly employed. ejpmr.comcrsubscription.com

An example of optimized parameters from a study on trametinib involved a Thermo Scientific C18 column (250 mm × 4.6 mm × 5 µm), a mobile phase of acetonitrile and 0.1% formic acid (70:30 v/v), a flow rate of 1.0 ml/min, and detection at 248 nm, which resulted in a retention time of 4.12 minutes for trametinib. crsubscription.com

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS) for Impurity-I Profiling

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for impurity profiling. afjbs.com It offers high selectivity and sensitivity, making it ideal for identifying and quantifying trace-level impurities like Impurity-I. researchgate.net

LC-MS/MS methods have been developed for the simultaneous quantification of trametinib and other compounds in human plasma. nih.govresearchgate.net These methods typically involve protein precipitation to extract the analytes, followed by separation on a C18 column and detection using a triple quadrupole mass spectrometer in positive-ion mode. researchgate.netresearchgate.net Such techniques are invaluable for confirming the identity of impurities by providing accurate mass-to-charge ratio (m/z) information, which can be used to elucidate their chemical structures. sci-hub.se For instance, a study investigating the degradation of dabrafenib, a drug often co-administered with trametinib, utilized a high-resolution mass spectrometer to identify and characterize its degradation products. sci-hub.se A similar approach can be applied to definitively identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Quantitative and Qualitative Analysis of Impurity-I

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR). nih.govresearchgate.net For Impurity-I, NMR would be instrumental in unequivocally confirming its chemical structure.

In a qualitative capacity, 1H and 13C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the complete assignment of its structure. daicelpharmastandards.com This is particularly important for distinguishing between isomers and definitively identifying the impurity.

As a quantitative tool, qNMR can determine the purity of a substance or the concentration of an analyte in a solution without the need for a reference standard of the analyte itself. nih.govresearchgate.netamericanpharmaceuticalreview.com This is achieved by comparing the integral of a specific signal from the analyte with that of a certified internal standard of known concentration. researchgate.net While specific qNMR studies on this compound are not widely published, the technique is broadly applied in the pharmaceutical industry for qualifying drug products and identifying impurity levels. researchgate.netamericanpharmaceuticalreview.com

Other Complementary Analytical Techniques

While HPLC, MS, and NMR are the primary tools for the analysis of organic impurities like this compound, other techniques can be complementary.

Gas Chromatography (GC): GC is typically used for the analysis of volatile and thermally stable compounds. While not the primary method for a complex molecule like this compound, it could be employed to analyze for residual solvents that may be present from the manufacturing process. afjbs.com

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique is highly sensitive for the detection of elemental impurities. In the context of trametinib, which contains iodine, ICP-MS could be relevant for specific analyses, though it is not used for the direct analysis of organic impurities like Impurity-I.

Principles and Application of Method Validation Parameters for Impurity-I Analysis

The validation of an analytical method is essential to ensure its reliability for its intended purpose. ejpmr.com According to International Conference on Harmonisation (ICH) guidelines, the validation of a method for quantifying impurities like Impurity-I involves assessing several key parameters: iajps.comijpir.com

Specificity: This ensures that the method can unequivocally assess the analyte in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, and degradation products. iajps.comallmultidisciplinaryjournal.com This is demonstrated by showing that there is no interference from these components at the retention time of Impurity-I.

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. afjbs.com For trametinib analysis, linearity has been established over concentration ranges such as 6–14 μg/ml with a high correlation coefficient (e.g., 0.999). ejpmr.comijpir.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. allmultidisciplinaryjournal.com For trametinib, reported LOD and LOQ values are as low as 0.487 μg/ml and 1.477 μg/ml, respectively. ejpmr.comallmultidisciplinaryjournal.com

Accuracy: This refers to the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample and the percentage recovery is calculated. allmultidisciplinaryjournal.com

Precision: This expresses the variability of results from multiple measurements of the same homogeneous sample. It is assessed at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories). allmultidisciplinaryjournal.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, flow rate, and column temperature. allmultidisciplinaryjournal.com

The successful validation of these parameters for an analytical method provides a high degree of assurance that it is suitable for the routine quantification of this compound in quality control settings.

Comprehensive Impurity Profiling and Quantitative Analysis of Trametinib Impurity I

Strategies for Holistic Impurity Profiling in Trametinib (B1684009) Active Pharmaceutical Ingredient

A comprehensive impurity profiling strategy for Trametinib is crucial to identify and characterize all potential impurities, including Trametinib Impurity-I. This involves a multi-faceted approach that begins with a deep understanding of the synthetic route and storage conditions.

Key strategies include:

Forced Degradation Studies: These studies, also known as stress testing, are fundamental in identifying potential degradation products. tuwien.ac.at Trametinib is subjected to various stress conditions such as acid and base hydrolysis, oxidation, and photolysis to induce the formation of degradation products. allmultidisciplinaryjournal.comejpmr.com For instance, studies have shown that certain impurities like desacetyl trametinib and cyclopropanamide impurity are formed under acid and base degradation conditions, respectively. researchgate.netnih.gov This helps in elucidating the degradation pathways and identifying impurities that might form under storage or physiological conditions.

Analysis of the Manufacturing Process: A thorough evaluation of the synthetic process is necessary to identify potential process-related impurities. researchgate.net This includes examining starting materials, intermediates, by-products, and reagents that could contribute to the final impurity profile of the API. ich.org Two such process impurities have been identified during the laboratory optimization of trametinib. researchgate.net

Advanced Analytical Techniques: The use of sophisticated analytical techniques is paramount for the separation and identification of impurities. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a widely used technique for separating Trametinib from its related substances. researchgate.netnih.goviajps.com Coupling HPLC with mass spectrometry (LC-MS) allows for the structural elucidation of unknown impurities. sci-hub.se

Reference Standard Synthesis: Once an impurity is identified, synthesizing a reference standard is often necessary for its definitive characterization and for use in quantitative analysis. This allows for accurate quantification and monitoring of the impurity in different batches of the API.

A stability-indicating RP-HPLC method has been developed to separate Trametinib from six of its related substances, including cyclopropanamide impurity, desiodo trametinib, and desacetyl trametinib. researchgate.netnih.gov This method utilizes a YMC-Triart C18 column with a gradient elution program. researchgate.netnih.gov

Quantitative Determination of this compound Levels in Pharmaceutical Substances

Accurate and precise quantitative analysis of this compound is essential for ensuring that its levels remain within acceptable limits. Validated analytical methods are required for this purpose.

Key aspects of quantitative determination include:

Method Development and Validation: A robust analytical method, typically RP-HPLC with UV detection, must be developed and validated according to International Council for Harmonisation (ICH) guidelines. iajps.comijpar.com Validation ensures that the method is accurate, precise, linear, specific, and robust for its intended purpose. iajps.comijpar.com

Specificity: The analytical method must be able to unequivocally assess the analyte in the presence of other components such as the API, other impurities, and degradation products. allmultidisciplinaryjournal.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For Trametinib, LOD and LOQ have been reported as 1.3 µg/mL and 3.9 µg/mL, respectively. iajps.com

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A typical linearity range for Trametinib analysis is 10 to 30 µg/mL. iajps.com

Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Several RP-HPLC methods have been developed and validated for the estimation of Trametinib in API and pharmaceutical dosage forms. ejpmr.comiajps.comijpar.com These methods typically use a C18 column and a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. ejpmr.comiajps.com

Table 1: Example of RP-HPLC Method Parameters for Trametinib Analysis

| Parameter | Condition |

| Column | C18 (4.6mm x 150mm, 5µm) |

| Mobile Phase | Acetonitrile and Potassium dihydrogen phosphate buffer (pH 2.8) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 246 nm |

| Retention Time | 4.865 min |

Stability Assessment and Degradation Kinetics of Trametinib Impurity I Formation

Design and Execution of Forced Degradation Studies to Elicit Impurity-I Pathways

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting a drug substance to conditions more severe than accelerated stability testing to understand its degradation pathways. This process is essential for developing stability-indicating analytical methods and gaining insight into the chemical behavior of the molecule, which informs formulation and packaging development.

Trametinib (B1684009) has been subjected to a variety of forced degradation conditions, including acid and base hydrolysis, oxidation, and thermal stress, to identify its potential degradation products. researchgate.netnih.gov The chemical structure of Trametinib Impurity-I, identified as N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodophenyl)imino-8-hydroxy-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide, contains an additional hydroxyl group compared to the parent Trametinib molecule. This structural difference strongly indicates that Impurity-I is a product of oxidative degradation.

While specific studies detailing the precise conditions for the formation of Impurity-I are not extensively detailed in the public literature, general oxidative stress conditions are known to be applied to Trametinib. These studies help in identifying the impurities that may form under storage or handling conditions where the drug substance is exposed to air, light, or oxidizing agents.

Commonly employed stress conditions in forced degradation studies for compounds like Trametinib are outlined in the table below. The formation of Impurity-I is most likely to be observed under oxidative conditions.

| Stress Condition | Typical Reagent/Method | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M to 1.0 M HCl | To assess degradation in acidic environments. |

| Base Hydrolysis | 0.1 M to 1.0 M NaOH | To assess degradation in alkaline environments. |

| Oxidation | 3% to 30% H₂O₂ | To simulate oxidative degradation; the likely pathway for Impurity-I formation. |

| Thermal Degradation | Dry heat (e.g., 60°C - 80°C) | To evaluate the effect of temperature on drug stability. |

| Photolytic Degradation | Exposure to UV/Visible light (ICH Q1B guidelines) | To assess light sensitivity and potential photodegradation pathways. |

Studies have identified other degradation products under different stress conditions. For instance, desacetyl trametinib has been noted as a potential impurity under acidic conditions, while a cyclopropanamide impurity has been identified under basic conditions. researchgate.netnih.gov A comprehensive stability-indicating method must be able to separate the parent drug from all potential impurities, including Impurity-I, desacetyl trametinib, and others. researchgate.net

Kinetic Modeling of this compound Formation under Stress Conditions

Kinetic modeling of degradation processes allows for the prediction of a drug's shelf life and the rate of impurity formation under various environmental conditions. This involves studying the rate at which the parent drug degrades and the rate at which a specific impurity, such as Impurity-I, is formed when subjected to stress conditions like oxidation.

Application of Mass Balance Principles in Stability Studies for Impurity-I Accountability

Mass balance analysis is a fundamental principle applied during forced degradation studies to ensure that all degradation products are accounted for. The core concept is that the sum of the decrease in the parent drug's assay value and the total amount of all impurities formed should be close to 100% of the initial assay value. A successful mass balance demonstrates the specificity of the analytical method, confirming that no significant degradation products are going undetected.

For Trametinib, mass balance has been successfully established in forced degradation studies. researchgate.netnih.gov These studies confirm that the developed analytical methods can effectively separate and quantify the parent drug and its various degradation products, ensuring that the decrease in Trametinib concentration correlates with the increase in the concentration of total impurities. nih.gov

The following table illustrates the principle of mass balance from a forced degradation study on Trametinib, showing the percentage of the drug that degraded and the remaining active amount under different stress conditions.

| Stress Condition | % Degraded Amount | % Active Amount Remaining | Total Accounted For |

|---|---|---|---|

| Standard (Unstressed) | 0.00% | 100.00% | 100.00% |

| Acidic (2N HCl, 60°C, 30 min) | 16.86% | 83.14% | 100.00% |

| Basic (2N NaOH, 60°C, 30 min) | 6.97% | 93.03% | 100.00% |

Strategies for Control and Mitigation of Trametinib Impurity I in Pharmaceutical Manufacturing

Process Chemistry Optimization for Minimizing Impurity-I Formation

The formation of impurities in the synthesis of Trametinib (B1684009) is often linked to specific reaction conditions and the quality of starting materials. chemicalpapers.comscholarsresearchlibrary.comresearchgate.net Process chemistry optimization is a primary strategy to minimize the generation of Trametinib Impurity-I and other related substances.

A critical step in the Trametinib synthesis is the reduction of a nitro-phenyl pyridopyrimidine intermediate. scholarsresearchlibrary.com Studies have shown that prolonged reaction times during this step, particularly when using reagents like tin (II) chloride, can lead to the formation of cyclic impurities. scholarsresearchlibrary.com To mitigate this, strict control over reaction duration and temperature is essential.

Another potential source of impurities is the quality of key starting materials, such as 2-fluoro-4-iodoaniline. scholarsresearchlibrary.comresearchgate.net The presence of contaminants like 2-fluoroaniline (B146934) in this starting material can lead to the formation of des-iodo impurities. researchgate.net Therefore, rigorous testing and qualification of all raw materials are necessary to prevent the introduction of impurity precursors.

The choice of solvents and reagents also plays a significant role. For instance, the use of pyridine (B92270) in the final acetylation step requires careful control, as residual amounts or side reactions could potentially contribute to the impurity profile. scholarsresearchlibrary.com

| Parameter | Optimized Condition | Rationale for Minimizing Impurity-I |

| Nitro Reduction Reaction Time | Monitored to completion (e.g., 12-16 hours) | Prevents formation of cyclic byproducts due to over-reaction. scholarsresearchlibrary.com |

| Starting Material Purity (2-fluoro-4-iodoaniline) | >99.5% purity, with specific limits on 2-fluoroaniline | Reduces the formation of des-iodo Trametinib. researchgate.net |

| Reaction Temperature | Maintained within a narrow range (e.g., 60-65°C) | Controls reaction kinetics and minimizes side reactions. |

| Reagent Stoichiometry | Precise molar ratios of reactants | Ensures complete conversion and reduces unreacted starting materials. |

Advanced Purification Techniques for Selective Removal of this compound

Even with an optimized synthetic process, the formation of small amounts of this compound may be unavoidable. Consequently, advanced purification techniques are employed to selectively remove these impurities from the final active pharmaceutical ingredient (API).

Crystallization is a fundamental and highly effective method for purifying Trametinib. The selection of an appropriate solvent system is crucial for achieving high purity. A solvent system in which Trametinib has moderate solubility at elevated temperatures and low solubility at room temperature allows for efficient crystallization of the desired product while leaving impurities, such as the cyclic impurity which can be difficult to remove, in the mother liquor. scholarsresearchlibrary.com

For impurities that are challenging to remove by conventional crystallization, preparative chromatography techniques can be utilized. scholarsresearchlibrary.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) offer high-resolution separation based on the differential partitioning of Trametinib and its impurities between a stationary and a mobile phase. While effective, these methods can be costly and time-consuming for large-scale production.

| Purification Technique | Principle of Separation | Applicability for this compound Removal |

| Recrystallization | Differential solubility of Trametinib and impurities in a selected solvent system. | Effective for removing a range of process-related impurities. |

| Preparative HPLC | Differential partitioning between a solid stationary phase and a liquid mobile phase. | Used for removing closely related impurities that are difficult to separate by crystallization. scholarsresearchlibrary.com |

| Slurry Washing | Suspending the crude product in a solvent where the impurity is soluble, but the API is not. | Can be effective for removing specific, more soluble impurities. |

Implementation of Quality Control Strategies for this compound

A robust quality control (QC) strategy is essential for monitoring and controlling the levels of this compound throughout the manufacturing process and in the final API. This involves the use of validated analytical methods to detect and quantify any impurities. bepls.com

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used analytical technique for the determination of Trametinib and its related substances. bepls.comresearchgate.netnih.gov Stability-indicating RP-HPLC methods have been developed to separate Trametinib from its potential process-related and degradation impurities, including desacetyl trametinib and cyclopropanamide impurity. researchgate.netnih.gov These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are accurate, precise, specific, and robust. bepls.com

Forced degradation studies are a critical component of method development and validation. researchgate.netallmultidisciplinaryjournal.comijper.org These studies involve subjecting Trametinib to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products. allmultidisciplinaryjournal.comindexcopernicus.com This helps to ensure that the analytical method can effectively separate the API from any potential degradants that may form during storage. europa.eu

| Analytical Method | Purpose | Key Parameters |

| RP-HPLC | Quantification of Trametinib and its impurities. bepls.comnih.gov | Column: C18; Mobile Phase: Acetonitrile (B52724) and phosphate (B84403) buffer gradient; Detection: UV at 246 nm. bepls.com |

| LC-MS | Identification and structural elucidation of unknown impurities. researchgate.net | Provides mass-to-charge ratio for molecular weight determination. |

| Forced Degradation Studies | To demonstrate the specificity of the analytical method. researchgate.netallmultidisciplinaryjournal.com | Conditions: Acidic, basic, oxidative, thermal, and photolytic stress. allmultidisciplinaryjournal.comijper.org |

The following table summarizes typical results from a forced degradation study of Trametinib, highlighting the specificity of the analytical method in separating the main component from its degradation products.

| Stress Condition | % Degradation | Major Degradation Products |

| Acidic (2N HCl, 60°C, 30 min) | 16.86% | Desacetyl trametinib researchgate.netnih.govallmultidisciplinaryjournal.com |

| Basic (2N NaOH, 60°C, 30 min) | 6.98% | Cyclopropanamide impurity researchgate.netnih.govallmultidisciplinaryjournal.com |

| Oxidative (20% H2O2, 60°C, 30 min) | 12.34% | N-oxide derivatives |

| Thermal (60°C, 6h) | 5.45% | Not specified |

Risk Assessment and Management Approaches for Impurity-I Control

A systematic risk assessment and management approach is crucial for controlling this compound. This involves identifying potential sources of the impurity, evaluating the risk to patient safety, and implementing control measures to mitigate those risks. Regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as outlined in ICH guidelines Q3A and Q3B, provide a framework for the identification, qualification, and control of impurities in new drug substances and products. europa.eufda.gov

The risk assessment process begins during the early stages of process development and continues throughout the product lifecycle. Potential impurities are identified based on the synthetic route, raw materials, and potential degradation pathways. The toxicological profile of each impurity is evaluated to establish acceptable limits. For impurities with no available toxicological data, qualification studies may be required if they are present at levels above the ICH qualification thresholds. fda.gov

Risk management involves implementing a control strategy to ensure that the level of this compound is consistently below the established acceptance criteria. gmp-compliance.org This control strategy integrates process controls, in-process testing, and final product specifications. A well-defined control strategy not only ensures the quality and safety of the drug product but also facilitates a more efficient and robust manufacturing process.

Future Research Trajectories in the Study of Trametinib Impurity I

Innovations in Analytical Technologies for Ultra-Trace Impurity Detection

The detection and quantification of impurities at exceptionally low levels is a significant challenge in pharmaceutical development. ijirt.org For impurities like Trametinib (B1684009) Impurity-I, which may have the potential for genotoxicity, the ability to detect them at parts per million (ppm) or even parts per billion (ppb) levels is crucial. ijirt.org Future research will focus on developing and refining analytical techniques that offer unprecedented sensitivity and selectivity.

Advancements in liquid chromatography are at the forefront of this effort. Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant improvements in resolution and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). ijpsjournal.com The use of smaller particle sizes in UHPLC columns enhances separation efficiency, which is invaluable for detecting trace impurities in drug products. pharmacyjournal.org

The integration of HPLC and UHPLC with advanced mass spectrometry (MS) has revolutionized impurity analysis. ijpsjournal.comveeprho.com Techniques such as LC-MS/MS and High-Resolution Mass Spectrometry (HRMS) combine the powerful separation capabilities of chromatography with the specific detection and identification power of MS. ijpsjournal.comveeprho.com This allows for the precise identification and quantification of impurities at trace levels, even within complex pharmaceutical matrices. ijpsjournal.com HRMS, in particular, provides exact mass measurements that help in elucidating the chemical formulas of unknown impurities. veeprho.com Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, especially for volatile impurities, providing excellent sensitivity and selectivity. chromatographyonline.com

Table 1: Comparison of Advanced Analytical Technologies for Impurity Detection

| Technology | Principle | Advantages for Impurity-I Detection |

|---|---|---|

| UHPLC | Utilizes columns with sub-2 µm particles to enhance separation efficiency and speed. | Provides higher resolution and sensitivity compared to conventional HPLC, enabling better separation from the main API. ijpsjournal.com |

| LC-MS/MS | Combines the separation of liquid chromatography with two stages of mass analysis. | Offers exceptional sensitivity and specificity for quantifying known trace-level impurities by monitoring specific ion transitions. ijirt.orgijpsjournal.com |

| HRMS (e.g., Orbitrap, TOF) | Measures mass-to-charge ratios with very high accuracy and resolution. | Enables confident identification of unknown impurities by determining their elemental composition. veeprho.compharmtech.com |

| GC-MS | Separates volatile compounds in the gas phase before detection by mass spectrometry. | Ideal for volatile impurities or those that can be derivatized to become volatile, offering high sensitivity. chromatographyonline.com |

| Nanotechnology-Based Sensors | Employs nanomaterials to create sensors with high sensitivity and specificity. | A promising future technology for ultra-sensitive and rapid detection of specific analytes like impurities. americanpharmaceuticalreview.com |

Computational and Predictive Modeling for Impurity Formation and Control

Computational and predictive modeling represents a paradigm shift in impurity management, moving from a reactive to a proactive approach. zamann-pharma.com By leveraging computational tools, researchers can anticipate the formation of impurities like Trametinib Impurity-I, assess their potential risks, and design control strategies accordingly.

A key application is the use of (Quantitative) Structure-Activity Relationship, or (Q)SAR, models. fda.gov These computational models predict the toxicity of a molecule based on its chemical structure. fda.gov For pharmaceutical impurities, (Q)SAR models are used to predict genotoxicity and carcinogenicity, which is critical for risk assessment. fda.govacdlabs.com Regulatory bodies like the FDA and the European Medicines Agency (EMA) accept results from (Q)SAR software as part of a toxicological risk assessment, especially under the ICH M7 guideline. acdlabs.comeurofins.com This allows for the classification of impurities and helps in setting appropriate control limits. eurofins.com

Beyond toxicity prediction, computational models are increasingly used to understand and predict impurity formation pathways. zamann-pharma.comnih.gov By analyzing reaction kinetics and thermodynamics, these models can identify process conditions that may lead to the generation of specific impurities. researchgate.net This predictive insight allows process chemists to optimize reaction pathways and conditions to minimize the formation of this compound from the outset. acs.org Data modeling methods like Quality by Design (QbD) and Process Analytical Technology (PAT) rely on this predictive capability to ensure robust manufacturing processes. longdom.org

Table 2: Computational and Predictive Modeling Approaches

| Modeling Approach | Application in Impurity-I Study | Expected Outcome |

|---|---|---|

| (Q)SAR Modeling | Predicts the genotoxic and carcinogenic potential based on the chemical structure of Impurity-I. | Classification of Impurity-I according to ICH M7 guidelines, informing the required level of control. acdlabs.comeurofins.com |

| Reaction Pathway Modeling | Simulates the chemical synthesis of Trametinib to identify potential side reactions that could form Impurity-I. | Understanding of formation mechanisms, enabling process optimization to minimize impurity generation. zamann-pharma.comresearchgate.net |

| Forced Degradation Modeling | Predicts the degradation products of Trametinib under various stress conditions (e.g., pH, light, heat). | Identification of potential degradation-related impurities, including Impurity-I, and development of stable formulations. nih.gov |

| Molecular Modeling | Uses methods like molecular docking and MD simulations to study interactions between the drug substance and other molecules. | Complements QSAR studies by providing insights into the mechanisms of toxicity. nih.gov |

Integration of Green Chemistry Principles in Impurity Mitigation Strategies

Green chemistry, also known as sustainable chemistry, offers a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.cominstituteofsustainabilitystudies.com Integrating these principles into the synthesis of Trametinib can be a highly effective strategy for mitigating the formation of Impurity-I at its source. wisdomlib.org

The 12 Principles of Green Chemistry provide a guide for this approach. instituteofsustainabilitystudies.com A core principle is waste prevention , which prioritizes designing syntheses that minimize by-products. wisdomlib.orgacs.org This is directly linked to impurity reduction. Another key principle is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.comispe.org More efficient reactions with high atom economy naturally produce fewer impurities.

The choice of solvents and reagents is also critical. Green chemistry advocates for the use of safer solvents, such as water or ethanol, and the avoidance of hazardous ones where possible. instituteofsustainabilitystudies.comispe.org Since solvents can be a source of impurities, switching to greener alternatives can improve the impurity profile of the final API. chemicalsknowledgehub.com Furthermore, the use of highly selective catalysts instead of stoichiometric reagents can lead to cleaner reactions with fewer side products and less waste. ispe.orgpharmafeatures.com Biocatalysis, which uses enzymes to perform chemical transformations, is a particularly powerful green approach that offers high selectivity under mild conditions. mdpi.compharmafeatures.com

Table 3: Application of Green Chemistry Principles to Mitigate Impurity-I

| Green Chemistry Principle | Strategy for Impurity-I Mitigation |

|---|---|

| 1. Prevention | Design the Trametinib synthesis to avoid the formation of Impurity-I as a by-product. acs.org |

| 2. Atom Economy | Utilize synthetic routes that are highly efficient, maximizing the conversion of reactants to Trametinib and minimizing waste. instituteofsustainabilitystudies.com |

| 3. Less Hazardous Chemical Syntheses | Employ synthetic methods that use and generate substances with little or no toxicity. instituteofsustainabilitystudies.com |

| 4. Designing Safer Chemicals | (Relates to the final product and its intrinsic properties, including minimizing toxicity). acs.org |

| 6. Design for Energy Efficiency | Optimize reaction conditions to reduce energy consumption, which can also prevent thermally-driven side reactions. pharmafeatures.com |

| 7. Use of Renewable Feedstocks | Utilize starting materials derived from renewable sources where feasible. wisdomlib.org |

| 8. Reduce Derivatives | Minimize the use of temporary protecting groups to reduce the number of reaction steps and potential for by-product formation. |

| 9. Catalysis | Employ highly selective catalysts to drive reactions cleanly towards the desired product, avoiding pathways that form Impurity-I. ispe.org |

Q & A

Q. What methodologies are recommended for synthesizing and isolating Trametinib Impurity-I in laboratory settings?

this compound is typically synthesized as a byproduct during the manufacturing of trametinib. To isolate it, researchers should employ preparative high-performance liquid chromatography (HPLC) with optimized mobile phases (e.g., acetonitrile/water gradients) and monitor purity using UV detection at 254 nm . Structural confirmation via X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy is critical, as crystallographic data have revealed unique binding interactions between trametinib derivatives and MEK/KSR complexes .

Q. How can analytical methods be validated to ensure specificity and sensitivity in detecting this compound?

Validation should follow ICH Q2(R1) guidelines, including:

- Specificity : Demonstrate resolution between this compound and the active pharmaceutical ingredient (API) using forced degradation studies (e.g., acid/base hydrolysis, oxidation).

- Linearity : Establish a calibration curve over 50–150% of the target concentration (R² ≥ 0.995).

- Limit of Detection (LOD) : Use signal-to-noise ratios (≥3:1) for trace-level detection .

Q. What are the key physicochemical properties of this compound that influence its stability profile?

this compound shares a molecular formula of C₂₆H₂₃FIN₅O₄ (MW 615.4 g/mol) with the parent compound but differs in stereochemistry or functional group arrangement. Stability studies under ICH Q1A conditions (25°C/60% RH, 40°C/75% RH) should assess degradation pathways, with emphasis on photostability (ICH Q1B) due to potential iodine-containing moieties .

Advanced Research Questions

Q. How can in vitro models be designed to evaluate the pharmacological impact of this compound on MEK inhibition?

- Cell-based assays : Use melanoma cell lines (e.g., A375) with BRAF V600E mutations to compare IC₅₀ values of this compound vs. trametinib. Measure ERK phosphorylation via Western blotting.

- Co-crystallization studies : Resolve structures of MEK bound to this compound to identify steric hindrance or altered binding kinetics .

Q. What statistical approaches are suitable for resolving contradictions in impurity quantification across batch samples?

- Multivariate analysis : Apply principal component analysis (PCA) to batch data to identify outliers or process variables (e.g., reaction temperature, catalyst purity) correlated with impurity levels.

- Design of Experiments (DoE) : Use response surface methodology to optimize synthesis conditions and minimize impurity formation .

Q. How does this compound contribute to drug resistance mechanisms in combination therapies?

Preclinical studies suggest that impurities may alter MAPK pathway dynamics. In BRAF-mutant melanoma models, co-administer this compound with dabrafenib and assess:

- Proliferation assays : Compare efficacy in parental vs. resistant cell lines.

- RNA sequencing : Identify upregulated resistance markers (e.g., COT/PLA2G4A) .

Methodological Challenges and Solutions

Q. How to address data integrity issues when characterizing low-abundance impurities like this compound?

Q. What ethical considerations apply when using this compound in translational research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.